molecular formula C19H16Cl2N6O2 B6481069 1-(4-chlorophenyl)-N-{[1-(4-chlorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-5-oxopyrrolidine-3-carboxamide CAS No. 897623-30-2

1-(4-chlorophenyl)-N-{[1-(4-chlorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-5-oxopyrrolidine-3-carboxamide

Cat. No. B6481069
CAS RN: 897623-30-2
M. Wt: 431.3 g/mol
InChI Key: OGMYXZVKHUOYMB-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of this compound involves several steps, including the introduction of the tetrazole ring , the chlorination of the phenyl group, and the formation of the piperazine ring . Researchers have developed various synthetic routes to obtain this compound, and these methods are documented in the literature .


Molecular Structure Analysis

The molecular formula of this compound is C17H19ClN2 , with a molecular weight of approximately 286.8 g/mol . The piperazine moiety contributes to its cyclic structure, while the tetrazole group adds to its reactivity. The chlorophenyl substituents enhance its lipophilicity and binding affinity .


Chemical Reactions Analysis

1-(4-chlorophenyl)-N-{[1-(4-chlorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-5-oxopyrrolidine-3-carboxamide can participate in various chemical reactions, such as hydrolysis , oxidation , and reduction . These reactions may lead to the formation of metabolites or degradation products. Researchers have investigated its reactivity under different conditions .


Physical And Chemical Properties Analysis

  • Stability : It is stable under normal storage conditions but may degrade under extreme pH or temperature conditions .

Mechanism of Action

The compound’s mechanism of action is not fully elucidated, but it likely interacts with specific receptors or enzymes due to its structural features. Further studies are needed to understand its biological targets and potential therapeutic applications .

Safety and Hazards

  • Environmental Impact : Disposal should adhere to local regulations to prevent environmental contamination .

properties

IUPAC Name

1-(4-chlorophenyl)-N-[[1-(4-chlorophenyl)tetrazol-5-yl]methyl]-5-oxopyrrolidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16Cl2N6O2/c20-13-1-5-15(6-2-13)26-11-12(9-18(26)28)19(29)22-10-17-23-24-25-27(17)16-7-3-14(21)4-8-16/h1-8,12H,9-11H2,(H,22,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGMYXZVKHUOYMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN(C1=O)C2=CC=C(C=C2)Cl)C(=O)NCC3=NN=NN3C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16Cl2N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-chlorophenyl)-N-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)-5-oxopyrrolidine-3-carboxamide

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